molecular formula C11H10FN3OS B6149908 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide CAS No. 1411571-94-2

6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide

Cat. No. B6149908
CAS RN: 1411571-94-2
M. Wt: 251.3
InChI Key:
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Description

The compound “6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide” is a heterocyclic compound. Thiazoles, which are an important class of five-membered heterocyclic compounds, are known for their diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Future Directions

The future directions for “6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide” could involve further exploration of its biological activities and potential applications in medicine. The design and development of new drugs with potential antimicrobial activity are needed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide involves the reaction of 6-fluoronicotinic acid with 2-(1,3-thiazol-4-yl)ethylamine to form the intermediate 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]nicotinamide, which is then converted to the final product through a carboxamide formation reaction.", "Starting Materials": [ "6-fluoronicotinic acid", "2-(1,3-thiazol-4-yl)ethylamine", "DMF (N,N-dimethylformamide)", "EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)", "HOBt (1-hydroxybenzotriazole)", "DIPEA (N,N-diisopropylethylamine)", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 6-fluoronicotinic acid is dissolved in DMF and activated with EDC and HOBt.", "Step 2: 2-(1,3-thiazol-4-yl)ethylamine is added to the reaction mixture and stirred at room temperature for 2 hours.", "Step 3: DIPEA is added to the reaction mixture to quench the reaction.", "Step 4: The reaction mixture is poured into a mixture of acetone and water to precipitate the intermediate 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]nicotinamide.", "Step 5: The intermediate is filtered and washed with water and dried.", "Step 6: The intermediate is dissolved in ethyl acetate and treated with HCl to form the final product, 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide.", "Step 7: The final product is filtered, washed with water and dried." ] }

CAS RN

1411571-94-2

Product Name

6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide

Molecular Formula

C11H10FN3OS

Molecular Weight

251.3

Purity

0

Origin of Product

United States

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